3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a complex chemical compound with significant potential in pharmaceutical research. It is classified under sulfonamides, which are known for their diverse biological activities. The compound has a molecular formula of C13H15N7O4S and a molecular weight of 365.37 g/mol, indicating its relatively large and intricate structure. Its synthesis and applications are of particular interest in medicinal chemistry due to the presence of multiple pharmacologically relevant functional groups.
The compound is cataloged under CAS number 1448075-69-1 and can be found in chemical databases such as PubChem and BenchChem, which provide detailed information regarding its properties and potential uses in research . As a sulfonamide derivative, it is part of a broader class of compounds that have been extensively studied for their antibacterial and anti-inflammatory properties.
The synthesis of 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented in the provided sources, similar compounds often utilize:
The synthetic route may include the use of various catalysts and solvents to optimize yield and selectivity. For instance, copper triflate has been noted as an effective catalyst in similar reactions involving pyrazole derivatives .
The molecular structure of 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide can be represented using different notations:
InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
.
These representations highlight the intricate arrangement of atoms within the molecule.
The compound's structural features include:
Property | Value |
---|---|
Molecular Formula | C13H15N7O4S |
Molecular Weight | 365.37 g/mol |
Purity | ~95% |
The compound is likely to participate in various chemical reactions typical for sulfonamides and heterocyclic compounds. Potential reactions include:
Reactions involving this compound would require careful control of conditions such as pH, temperature, and reaction time to prevent decomposition or unwanted side reactions .
The mechanism of action for compounds like 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide often involves interaction with specific biological targets. For instance:
Studies on related compounds indicate that modifications to the molecular structure can significantly influence potency and selectivity against target enzymes .
The physical properties of 3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide include:
Property | Value |
---|---|
Appearance | Solid (exact form varies based on purity and preparation method) |
Solubility | Soluble in polar solvents (specific solubility data not provided) |
Chemical properties include stability under various conditions (e.g., temperature sensitivity), reactivity with electrophiles/nucleophiles, and potential degradation pathways.
This compound has potential applications in:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: